N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a pyrrolidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids under acidic conditions The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.
Sulfonyl-containing compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups that have applications in medicine.
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzimidazole and pyrrolidine sulfonyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-24(17-11-13-18(14-12-17)32(30,31)28-15-5-6-16-28)27-20-8-2-1-7-19(20)23-25-21-9-3-4-10-22(21)26-23/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAWUCSAFHZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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